molecular formula C23H20Cl2FN3O3S B2536630 3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide CAS No. 478079-25-3

3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide

Cat. No. B2536630
CAS RN: 478079-25-3
M. Wt: 508.39
InChI Key: LRUBJTUEIALYLY-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide” is a complex organic molecule. It contains several functional groups, including a carboxamide, a piperazine ring, a sulfonyl group, and multiple aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The piperazine ring could potentially allow for rotation and flexibility within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound, with its multiple aromatic rings and polar functional groups, is likely to have a relatively high boiling point and melting point. It may also have significant solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

  • A study by Jagtap et al. (2010) delved into the synthesis of novel fluorobenzenes and benzothiazoles containing sulphonamide compounds. These compounds, including variants of the chemical structure , were evaluated for their antimicrobial properties. This research underscored the pharmacological potential of such compounds in combating microbial infections (Jagtap et al., 2010).

Neurological Applications

  • A series of compounds related to the chemical structure, including 3-phenyl-2-piperazinyl-5H-1-benzazepines, were synthesized and evaluated for potential neuroleptic activity. The study discovered that specific substituents in the compound structure exhibited neuroleptic-like activity, indicating a potential in neurological therapeutic applications (Hino et al., 1988).

properties

IUPAC Name

3-chloro-N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2FN3O3S/c24-17-4-7-20(8-5-17)33(31,32)29-12-10-28(11-13-29)22-9-6-19(15-21(22)26)27-23(30)16-2-1-3-18(25)14-16/h1-9,14-15H,10-13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBJTUEIALYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide

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